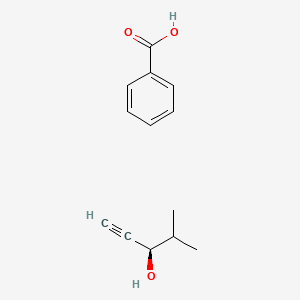
benzoic acid;(3R)-4-methylpent-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;(3R)-4-methylpent-1-yn-3-ol is a compound that combines the properties of benzoic acid and (3R)-4-methylpent-1-yn-3-ol. Benzoic acid is an aromatic carboxylic acid with the chemical formula C₇H₆O₂, known for its use as a food preservative and in various industrial applications . (3R)-4-methylpent-1-yn-3-ol is an alkyne alcohol with a chiral center, adding unique stereochemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid can be achieved through the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts . Another method involves the hydrolysis of benzamide and benzonitrile . For (3R)-4-methylpent-1-yn-3-ol, the synthesis typically involves the use of chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrially, benzoic acid is produced by the catalytic oxidation of toluene with air, using vanadium pentoxide (V₂O₅) or manganese and cobalt acetates as catalysts . The production of (3R)-4-methylpent-1-yn-3-ol on an industrial scale would require efficient chiral synthesis methods to maintain the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of benzoic acid can yield benzyl alcohol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂CrO₄
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products
Oxidation: Phenol
Reduction: Benzyl alcohol
Substitution: Nitrobenzoic acid, sulfonylbenzoic acid, halobenzoic acids
Applications De Recherche Scientifique
Benzoic acid and its derivatives have extensive applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and used in the preservation of biological samples.
Industry: Employed in the production of plastics, resins, and as a corrosion inhibitor.
Mécanisme D'action
Benzoic acid exerts its effects primarily through its ability to inhibit microbial growth. It is metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted . The antimicrobial action is due to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid: Another aromatic carboxylic acid with similar antimicrobial properties.
Phenylacetic acid: Shares the aromatic ring structure but has different functional groups.
Benzaldehyde: An aromatic aldehyde with similar reactivity in electrophilic aromatic substitution reactions.
Uniqueness
Benzoic acid;(3R)-4-methylpent-1-yn-3-ol is unique due to the combination of the aromatic carboxylic acid and the chiral alkyne alcohol, providing distinct stereochemical and chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
476685-26-4 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
benzoic acid;(3R)-4-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-4-6(7)5(2)3/h1-5H,(H,8,9);1,5-7H,2-3H3/t;6-/m.0/s1 |
Clé InChI |
CAJRSYKIWDLSME-ZCMDIHMWSA-N |
SMILES isomérique |
CC(C)[C@H](C#C)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC(C)C(C#C)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
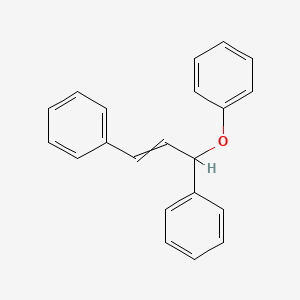
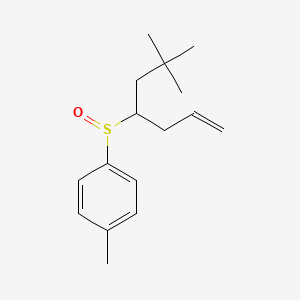
![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)
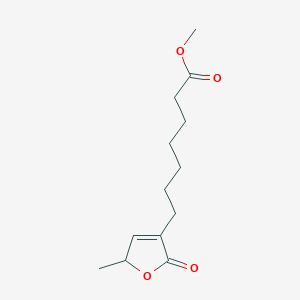
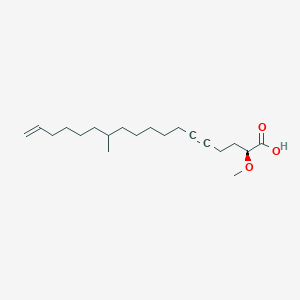
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)
